molecular formula C24H21N3O6S B11222327 2-[Benzyl(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate

2-[Benzyl(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate

Cat. No.: B11222327
M. Wt: 479.5 g/mol
InChI Key: BVIAFBDCEQZWCV-UHFFFAOYSA-N
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Description

2-[benzyl(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate is a complex organic compound that features a benzisothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[benzyl(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate typically involves multiple stepsThe final step involves the esterification with 3-methyl-4-nitrobenzoic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

2-[benzyl(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine .

Scientific Research Applications

2-[benzyl(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[benzyl(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The benzisothiazole ring system can interact with enzymes or receptors, modulating their activity. The nitro group may also play a role in its biological activity by undergoing reduction to form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[benzyl(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H21N3O6S

Molecular Weight

479.5 g/mol

IUPAC Name

2-[benzyl-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 3-methyl-4-nitrobenzoate

InChI

InChI=1S/C24H21N3O6S/c1-17-15-19(11-12-21(17)27(29)30)24(28)33-14-13-26(16-18-7-3-2-4-8-18)23-20-9-5-6-10-22(20)34(31,32)25-23/h2-12,15H,13-14,16H2,1H3

InChI Key

BVIAFBDCEQZWCV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OCCN(CC2=CC=CC=C2)C3=NS(=O)(=O)C4=CC=CC=C43)[N+](=O)[O-]

Origin of Product

United States

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